2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine
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Overview
Description
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine is a complex organic compound that features both morpholine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via electrophilic substitution.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through cyclization reactions involving diethanolamine and sulfur.
Coupling Reactions: The thiomorpholine and pyridine rings can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the pyridine ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structural motifs suggest potential as a pharmacophore in drug discovery.
Biological Probes: It could be used in the design of probes for studying biological systems.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action will depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine: Similar structure but lacks the sulfur atom.
2-(Thiomorpholine-4-carbonyl)-4-[6-(methyl)pyridin-3-yl]morpholine: Similar but with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of both a thiomorpholine and a trifluoromethyl group makes 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine unique, potentially offering distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18F3N3O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
thiomorpholin-4-yl-[4-[6-(trifluoromethyl)pyridin-3-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C15H18F3N3O2S/c16-15(17,18)13-2-1-11(9-19-13)21-3-6-23-12(10-21)14(22)20-4-7-24-8-5-20/h1-2,9,12H,3-8,10H2 |
InChI Key |
VNCFUEVPKCTTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CN=C(C=C2)C(F)(F)F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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